molecular formula C20H42O3 B14302092 2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol CAS No. 113181-09-2

2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol

Cat. No.: B14302092
CAS No.: 113181-09-2
M. Wt: 330.5 g/mol
InChI Key: QQIVPCAXRGXCTA-UHFFFAOYSA-N
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Description

2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol is an organic compound with the molecular formula C20H42O3. It is a type of glycol ether, characterized by its long alkyl chain and multiple ether linkages. This compound is known for its surfactant properties, making it useful in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol typically involves the reaction of 2-(2-(2-chloroethoxy)ethoxy)ethanol with 2-hexyldecanol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-hexyldecanol attacks the chloroethoxy group, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as potassium carbonate, can further enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The ether linkages can be cleaved and substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Simpler alcohols.

    Substitution: Various substituted ethers and alcohols.

Scientific Research Applications

2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a solvent in organic reactions.

    Biology: Employed in the formulation of biological buffers and as a solubilizing agent for hydrophobic compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of detergents, emulsifiers, and lubricants.

Mechanism of Action

The mechanism of action of 2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, enhancing their solubility and stability. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the transport of molecules across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    2-{2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy}ethanol: Similar structure but contains a thiol group instead of a hydroxyl group.

    2-{2-[2-(2-Chloroethoxy)ethoxy]ethanol: Contains a chloro group, making it more reactive in substitution reactions.

    2-{2-[2-(2-Aminoethoxy)ethoxy]ethanol: Contains an amino group, which can participate in additional types of chemical reactions.

Uniqueness

2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly effective as a surfactant and solubilizing agent, distinguishing it from other similar compounds.

Properties

CAS No.

113181-09-2

Molecular Formula

C20H42O3

Molecular Weight

330.5 g/mol

IUPAC Name

2-[2-(2-hexyldecoxy)ethoxy]ethanol

InChI

InChI=1S/C20H42O3/c1-3-5-7-9-10-12-14-20(13-11-8-6-4-2)19-23-18-17-22-16-15-21/h20-21H,3-19H2,1-2H3

InChI Key

QQIVPCAXRGXCTA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)COCCOCCO

Origin of Product

United States

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